molecular formula C23H22ClN3O5 B2608694 Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-26-8

Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2608694
CAS No.: 899992-26-8
M. Wt: 455.9
InChI Key: OPFZRVUXIKWBQB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl group at position 1 and a substituted ethoxy moiety at position 2.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-11-6-5-9-16(18)24)32-13-20(28)25-17-10-7-8-14(2)15(17)3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFZRVUXIKWBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899992-26-8, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on existing research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O5C_{23}H_{22}ClN_3O_5, with a molecular weight of 455.9 g/mol. The structure consists of a dihydropyridazine core substituted with various functional groups, which are likely responsible for its biological properties.

PropertyValue
Molecular FormulaC23H22ClN3O5C_{23}H_{22}ClN_3O_5
Molecular Weight455.9 g/mol
CAS Number899992-26-8

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the pyridazine moiety can inhibit tumor cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary tests suggest that it possesses inhibitory effects against a range of bacterial strains. The effectiveness varies depending on the specific strain and concentration used. For example, compounds with similar structures have demonstrated MIC (Minimum Inhibitory Concentration) values in the range of 10–50 µg/mL against common pathogens.

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with serotonin receptors has been suggested, which could influence neuropharmacological pathways.
  • DNA Interaction : Some studies indicate that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antitumor Efficacy

A study conducted on a series of pyridazine derivatives found that this compound showed promising results against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial properties were evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with an MIC value of approximately 25 µg/mL against both strains.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntitumorMCF-7 (Breast Cancer)IC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL
AntimicrobialEscherichia coliMIC = 25 µg/mL

Comparison with Similar Compounds

Target Compound

  • Substituents: Position 1: 2-chlorophenyl (ortho-chloro substitution). Position 4: Ethoxy-linked 2,3-dimethylphenylamino carbonyl group.

Comparative Compound 1: Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate

  • Substituents :
    • Position 1 : 3-chlorophenyl (meta-chloro substitution).
    • Position 4 : Trifluoromethyl (CF₃).
  • Key Features :
    • The meta-chlorophenyl group reduces steric hindrance compared to ortho substitution.
    • CF₃ is a strong electron-withdrawing group, increasing metabolic stability and polarity.
  • Molecular Formula : C₁₄H₁₀ClF₃N₂O₃.
  • Molar Mass : 346.69 g/mol.

Comparative Compound 2: Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]-1-piperazinecarboxylate

  • Substituents: Position 4: 2-(3-chlorophenyl)-2-oxoethyl group.
  • Key Features: The piperazine moiety enhances solubility in acidic environments, contrasting with the dimethylphenylamino group in the target compound.

Structural and Functional Implications

Parameter Target Compound Comparative Compound 1 Comparative Compound 2
Chlorophenyl Position 2- (ortho) 3- (meta) 3- (meta)
Position 4 Group Ethoxy-linked dimethylphenylamino carbonyl Trifluoromethyl (CF₃) 2-(3-chlorophenyl)-2-oxoethyl + piperazine
Electronic Effects Moderate electron-withdrawing (Cl, carbonyl) Strong electron-withdrawing (CF₃) Mixed (carbonyl + basic piperazine)
Lipophilicity High (due to aromatic methyl groups) Moderate (polar CF₃ reduces lipophilicity) Low (piperazine increases hydrophilicity)

Hypothetical Pharmacological Relevance

Target Compound: The ortho-chlorophenyl and dimethylphenylamino groups may favor interactions with hydrophobic binding pockets in enzymes (e.g., kinase inhibitors). The ethoxy linker could modulate bioavailability.

Comparative Compound 1 : The CF₃ group likely enhances resistance to oxidative metabolism, prolonging half-life .

Comparative Compound 2 : The piperazine moiety may improve solubility but reduce blood-brain barrier penetration compared to the target compound .

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